3,8-Diamino-6-phenylphenanthridine

Descripción

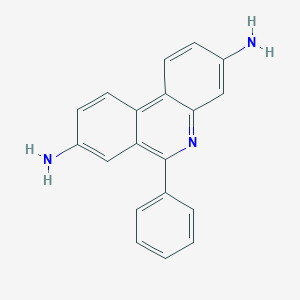

Structure

3D Structure

Propiedades

IUPAC Name |

6-phenylphenanthridine-3,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3/c20-13-6-8-15-16-9-7-14(21)11-18(16)22-19(17(15)10-13)12-4-2-1-3-5-12/h1-11H,20-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPNAVTYCORRLMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=C(C=CC3=C4C=CC(=CC4=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00966339 | |

| Record name | 6-Phenylphenanthridine-3,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52009-64-0 | |

| Record name | 3,8-Diamino-6-phenylphenanthridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52009-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,8-Diamino-6-phenylphenanthridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052009640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Phenylphenanthridine-3,8-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00966339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,8-diamino-6-phenylphenanthridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 3,8-Diamino-6-phenylphenanthridine: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,8-Diamino-6-phenylphenanthridine is a heterocyclic aromatic compound with a phenanthridine (B189435) core structure. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, plausible synthetic routes, and known biological activities. The document details its role as a potential DNA intercalating agent, drawing parallels with well-known phenanthridine derivatives such as ethidium (B1194527) bromide and propidium (B1200493) iodide. Experimental protocols for its synthesis and for assays to evaluate its biological activity, including DNA binding and cytotoxicity, are presented. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development who are interested in the potential applications of this and related compounds.

Chemical Structure and Properties

This compound is characterized by a tricyclic phenanthridine core with amino groups at the 3 and 8 positions and a phenyl group at the 6 position.[1] This unique arrangement of functional groups contributes to its distinct chemical and physical properties.

Chemical Structure:

-

IUPAC Name: 6-phenylphenanthridine-3,8-diamine

-

Synonyms: this compound, 3,8-DAPP

-

Chemical Formula: C₁₉H₁₅N₃[2]

-

Molecular Weight: 285.34 g/mol [2]

-

CAS Number: 52009-64-0[2]

The planar aromatic structure of the phenanthridine ring system is a key feature that enables its interaction with biological macromolecules, particularly nucleic acids.

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Physical State | Yellow solid | [2] |

| Melting Point | 196-198 °C | [3][4] |

| Solubility | Sparingly soluble in water; Soluble in chloroform, dichloromethane (B109758), and methanol. | [1] |

| Hydrogen Bond Donor Count | 2 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Topological Polar Surface Area | 64.9 Ų | [2] |

| LogP (calculated) | 3.7 | [2] |

Synthesis

Plausible synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is based on the synthesis of related phenanthridine compounds and serves as a general guideline.

Step 1: Amide Formation

-

To a solution of 2-amino-4-nitrobiphenyl in a suitable aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere, add an equimolar amount of a base (e.g., triethylamine (B128534) or pyridine).

-

Cool the mixture in an ice bath and add benzoyl chloride dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(4-nitro-[1,1'-biphenyl]-2-yl)benzamide.

Step 2: Cyclization (Bischler-Napieralski type)

-

Treat the crude amide from the previous step with a dehydrating/cyclizing agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

-

Heat the mixture at an elevated temperature (e.g., 100-140 °C) for several hours.

-

Cool the reaction mixture and carefully quench by pouring it onto ice.

-

Neutralize the solution with a base (e.g., sodium hydroxide (B78521) or sodium carbonate) and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or chloroform).

-

Wash the combined organic extracts, dry, and concentrate to afford the crude 3,8-dinitro-6-phenylphenanthridine.

Step 3: Reduction of Nitro Groups

-

Dissolve the dinitro compound in a suitable solvent such as ethanol (B145695) or acetic acid.

-

Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) or iron powder in the presence of an acid (e.g., HCl or acetic acid).[5]

-

Heat the reaction mixture at reflux for several hours until the reduction is complete (monitored by TLC).

-

After cooling, filter the reaction mixture and neutralize the filtrate.

-

Extract the product with an organic solvent.

-

Dry the organic layer and remove the solvent under vacuum.

-

Purify the crude this compound by column chromatography or recrystallization to obtain the final product.[1]

Biological Activity and Mechanism of Action

This compound has been investigated for its anti-tumor and anti-viral properties.[6] Its biological activity is believed to stem from its ability to bind to DNA.[6] The planar phenanthridine core is characteristic of DNA intercalating agents, which insert themselves between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CAS#:52009-64-0 | Chemsrc [chemsrc.com]

- 4. Viability and Cytotoxicity Assay Reagents—Section 15.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of phenanthridine derivatives via cascade annulation of diaryliodonium salts and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Bacteriostatic and Anticancer Activity of Novel Phenanthridines Structurally Similar to Benzo[c]phenanthridine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3,8-Diamino-6-phenylphenanthridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 3,8-Diamino-6-phenylphenanthridine, a crucial intermediate in the production of fluorescent DNA intercalating agents such as ethidium (B1194527) bromide and propidium (B1200493) iodide.[1][2][3] The document details a well-established multi-step synthetic route, commencing with the Ullmann condensation to form a dinitrobiphenyl backbone, followed by acylation, dehydrative cyclization via the Morgan-Walls reaction, and concluding with the reduction of the dinitro intermediate. Each stage is presented with detailed experimental protocols, quantitative data, and safety considerations. Visualization of the synthetic pathway and experimental workflows are provided using Graphviz diagrams to facilitate a clear understanding of the process. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound is a heterocyclic aromatic compound featuring a phenanthridine (B189435) core.[4] Its structure, characterized by amino groups at the 3 and 8 positions and a phenyl group at the 6 position, imparts significant biological activity and makes it a key precursor for various commercially important compounds.[4] Notably, it forms the core structure of ethidium bromide and propidium iodide, widely used fluorescent stains for nucleic acids in molecular biology laboratories.[1][2][3] The anti-trypanosomal properties of ethidium bromide also highlight the pharmaceutical relevance of this chemical scaffold.[3]

This guide focuses on a robust and frequently cited synthetic pathway to this compound. The synthesis is strategically divided into four main stages:

-

Ullmann Condensation: Synthesis of 2-Amino-4,4'-dinitrobiphenyl.

-

Acylation: Formation of N-Benzoyl-2-amino-4,4'-dinitrobiphenyl.

-

Morgan-Walls Cyclization: Synthesis of 3,8-Dinitro-6-phenylphenanthridine.

-

Reduction: Final conversion to this compound.

The following sections will provide a detailed exposition of each of these steps, including reaction mechanisms, experimental procedures, and quantitative data.

Synthetic Pathway Overview

The overall synthetic route to this compound is depicted below. The process begins with commercially available starting materials and proceeds through key intermediates to the final product.

References

An In-Depth Technical Guide to 3,8-Diamino-6-phenylphenanthridine (CAS Number: 52009-64-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,8-Diamino-6-phenylphenanthridine (CAS: 52009-64-0), a heterocyclic aromatic compound with significant potential in materials science and medicinal chemistry. This document consolidates available data on its chemical and physical properties, synthesis, purification, and characterization. It further delves into its applications as a monomer in the synthesis of rigid polyamides and its role as a DNA intercalator with prospective anti-tumor and anti-viral activities. Detailed experimental protocols, quantitative data, and visualizations of key concepts are presented to facilitate further research and development.

Introduction

This compound is a phenanthridine (B189435) derivative characterized by a planar tricyclic aromatic core with amino groups at the 3 and 8 positions and a phenyl group at the 6 position.[1] This unique substitution pattern imparts specific electronic and steric properties that govern its chemical reactivity and biological interactions. The compound is noted for its luminescent properties, making it a candidate for fluorescent probes and dyes.[2][3] Furthermore, its structural similarity to known DNA intercalating agents, such as ethidium (B1194527) bromide and propidium (B1200493) iodide, has driven investigations into its potential as a therapeutic agent.[4][5] This guide aims to provide a detailed technical resource for researchers working with or interested in this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 52009-64-0 | |

| Molecular Formula | C₁₉H₁₅N₃ | |

| Molecular Weight | 285.34 g/mol | |

| Appearance | Yellow to orange solid/powder | [3] |

| Melting Point | 196-198 °C | |

| Solubility | Soluble in chloroform, dichloromethane, and methanol (B129727). Sparingly soluble in water. | [6] |

| Purity | Commercially available at ≥98% | [7] |

| Storage | Store at -20°C, protected from light and moisture. | [3][6] |

Synthesis and Purification

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common approach is through condensation reactions involving substituted anilines and phenols with phenanthridine precursors.[8] A plausible synthetic route, based on the synthesis of the related compound 3,6-diaminophenanthrene, involves the following key transformations:

-

Nitration: Introduction of nitro groups onto a suitable biphenyl (B1667301) precursor.

-

Cyclization: Formation of the phenanthridine core structure.

-

Reduction: Reduction of the nitro groups to the corresponding amino groups.

A general workflow for the synthesis is depicted below.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocol: Synthesis of a Related Diaminophenanthrene

Reduction of 3,6-Dinitrophenanthrene (B33633) to 3,6-Diaminophenanthrene:

-

Suspend 3,6-dinitrophenanthrene (1 equivalent) in a mixture of ethanol (B145695) and water.

-

Add iron powder (excess) and ammonium (B1175870) chloride (catalytic amount).

-

Heat the mixture to reflux for 12 hours.

-

After cooling, filter the reaction mixture through a pad of celite.

-

Wash the celite pad with a water/ethanol mixture and ethyl acetate (B1210297).

-

The filtrate is then extracted with ethyl acetate and brine.

-

The organic layer is dried and concentrated to yield the crude product.

Purification

Recrystallization is an effective method for the purification of this compound. Hot ethanol or methanol can be used as solvents, yielding purities in the range of 96-99.5% with recovery yields of 70-95%.

Experimental Protocol: Recrystallization

-

Dissolve the crude this compound in a minimal amount of hot ethanol or methanol.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Spectroscopic Characterization

Comprehensive spectroscopic data is crucial for the unambiguous identification and quality control of this compound. While specific spectra for this compound are not widely published, data for the parent phenanthridine and related derivatives provide a basis for expected spectral features.

Expected Spectroscopic Data:

-

¹H NMR: Aromatic protons are expected to appear in the downfield region (typically 7-9 ppm). The protons of the amino groups would likely appear as a broad singlet, the chemical shift of which would be solvent-dependent.

-

¹³C NMR: The spectrum would show a number of signals in the aromatic region (typically 110-160 ppm), corresponding to the carbon atoms of the phenanthridine and phenyl rings.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the amino groups (around 3300-3500 cm⁻¹), C-H stretching for the aromatic rings (around 3000-3100 cm⁻¹), and C=C and C=N stretching vibrations within the aromatic system (around 1400-1650 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at m/z 285 or 286, respectively.

Applications

Monomer for Rigid Polyamides

The diamino functionality of this compound makes it a suitable monomer for the synthesis of aromatic polyamides. These polymers are known for their high thermal stability, mechanical strength, and chemical resistance.

Experimental Protocol: Synthesis of Aromatic Polyamides

A general procedure for the synthesis of polyamides from aromatic diamines involves polycondensation with a diacid chloride.

-

Dissolve this compound in a suitable aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) under an inert atmosphere (e.g., nitrogen).

-

Cool the solution in an ice bath.

-

Add an equimolar amount of an aromatic diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) portion-wise while stirring.

-

Allow the reaction mixture to warm to room temperature and continue stirring for several hours.

-

Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent like methanol or water.

-

Collect the polymer by filtration, wash it thoroughly, and dry it under vacuum.

Caption: Workflow for the synthesis of aromatic polyamides.

DNA Intercalation and Potential Biological Activity

This compound is structurally analogous to known DNA intercalators and has been investigated for its ability to bind to DNA.[9] DNA intercalation is a mode of binding where a planar molecule inserts itself between the base pairs of the DNA double helix. This interaction can lead to significant changes in the DNA structure, such as unwinding and lengthening of the helix, which can interfere with cellular processes like DNA replication and transcription, ultimately leading to cytotoxic effects.[5]

Computational studies have shown that the uncharged this compound can intercalate into DNA, with the binding being primarily driven by dispersion energy.[9] This is in contrast to its cationic analogue, ethidium, where electrostatic interactions also play a significant role.[9] The ability to intercalate into DNA is the basis for its suggested anti-tumor and anti-viral properties.[1]

Caption: The process of DNA intercalation and its biological implications.

Further experimental validation is required to quantify the anti-tumor and anti-viral efficacy of this compound. This would involve cytotoxicity assays against a panel of cancer cell lines to determine IC₅₀ values and antiviral assays against various viruses.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Therefore, personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile compound with established applications in polymer chemistry and significant potential in medicinal chemistry. Its ability to form rigid, thermally stable polyamides makes it a valuable monomer for materials science. Furthermore, its DNA intercalating properties warrant further investigation into its anti-tumor and anti-viral activities. This technical guide provides a foundation of knowledge to support and encourage future research into the synthesis, characterization, and application of this promising molecule. Further studies are needed to fully elucidate its biological mechanisms of action and to explore its full therapeutic potential.

References

- 1. BJOC - Come-back of phenanthridine and phenanthridinium derivatives in the 21st century [beilstein-journals.org]

- 2. web.natur.cuni.cz [web.natur.cuni.cz]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. On the electronic structure of ethidium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenanthridine - Wikipedia [en.wikipedia.org]

- 6. bioorganic-chemistry.com [bioorganic-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Buy 3,8-Diamino-6-phenyl-phenanthridine | 62895-33-4 [smolecule.com]

- 9. Binding of cationic and neutral phenanthridine intercalators to a DNA oligomer is controlled by dispersion energy: quantum chemical calculations and molecular mechanics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,8-Diamino-6-phenylphenanthridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,8-Diamino-6-phenylphenanthridine, a heterocyclic aromatic compound with significant potential in materials science and medicinal chemistry. This document details its chemical and physical properties, provides a methodological approach to its synthesis, and explores its biological activities, with a focus on its role as a DNA intercalating agent. The guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and conceptual visualizations to facilitate further investigation and application of this compound.

Chemical and Physical Properties

This compound is a polycyclic aromatic amine. Its rigid, planar structure is a key determinant of its biological activity. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Weight | 285.34 g/mol | [1] |

| Molecular Formula | C₁₉H₁₅N₃ | [1] |

| CAS Number | 52009-64-0 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 196-198 °C | [1] |

| Solubility | Soluble in chloroform, dichloromethane (B109758), and methanol (B129727). Sparingly soluble in water. |

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through various organic synthesis routes. One common pathway involves the reduction of a dinitro precursor. The following is a representative experimental protocol.

Experimental Protocol: Synthesis via Reduction of 3,8-Dinitro-6-phenylphenanthridine

Materials:

-

3,8-Dinitro-6-phenylphenanthridine

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Distilled water

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 3,8-Dinitro-6-phenylphenanthridine (1 equivalent) in ethanol (100 mL).

-

Addition of Reducing Agent: To this suspension, add Tin(II) chloride dihydrate (10 equivalents) followed by the slow addition of concentrated hydrochloric acid (20 mL).

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is completely consumed (typically 4-6 hours).

-

Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the dropwise addition of a saturated aqueous solution of sodium hydroxide until the pH is approximately 8-9. This will result in the precipitation of tin salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel using a mixture of dichloromethane and methanol as the eluent, or by recrystallization from a suitable solvent system such as ethanol/water.

Biological Activities and Quantitative Data

This compound is primarily recognized for its ability to intercalate into DNA, a mechanism that underpins its investigated anti-tumor and anti-viral properties. As a precursor to the well-known DNA intercalator ethidium (B1194527) bromide, its biological activities are of significant interest.

While specific quantitative data for the anti-tumor and anti-viral activities of this compound are not extensively reported in publicly available literature, Table 2 provides a representative structure for the presentation of such data. For context, data for the closely related compound, ethidium bromide, is often cited in the low micromolar range for its effects on various cell lines and viruses.

| Activity | Cell Line / Virus | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| Anti-tumor | e.g., HeLa (Cervical Cancer) | Data not available | Data not available | Data not available |

| e.g., MCF-7 (Breast Cancer) | Data not available | Data not available | Data not available | |

| Anti-viral | e.g., Herpes Simplex Virus 1 (HSV-1) | Data not available | Data not available | Data not available |

| e.g., Influenza A Virus | Data not available | Data not available | Data not available |

Experimental Protocols for Biological Assays

To facilitate the investigation of the biological activities of this compound, the following detailed protocols for DNA intercalation and topoisomerase inhibition assays are provided.

4.1. DNA Intercalation Assay (Fluorescence Spectroscopy)

Principle: The fluorescence of many DNA intercalating agents, including phenanthridine (B189435) derivatives, is significantly enhanced upon binding to DNA. This change in fluorescence intensity can be used to quantify the binding affinity.

Materials:

-

This compound

-

Calf thymus DNA (ctDNA)

-

Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)

-

Fluorometer

-

Quartz cuvettes

-

Micropipettes

Procedure:

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and a stock solution of ctDNA in Tris-HCl buffer. The concentration of the ctDNA solution should be determined spectrophotometrically by measuring the absorbance at 260 nm (A₂₆₀).

-

Fluorescence Titration:

-

Place a fixed concentration of this compound (e.g., 10 µM) in a quartz cuvette containing Tris-HCl buffer.

-

Record the initial fluorescence emission spectrum of the compound (excitation wavelength typically around 320-350 nm, emission scan from 400-600 nm).

-

Incrementally add small aliquots of the ctDNA stock solution to the cuvette.

-

After each addition, allow the mixture to equilibrate for 2-3 minutes and then record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Correct the observed fluorescence intensities for the dilution effect.

-

Plot the change in fluorescence intensity as a function of the DNA concentration.

-

The binding constant (K) can be determined by fitting the data to the Scatchard equation or other appropriate binding models.

-

4.2. Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

Principle: DNA topoisomerase I relaxes supercoiled plasmid DNA. An inhibitor of topoisomerase I will prevent this relaxation. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose (B213101) gel electrophoresis.

Materials:

-

This compound

-

Human Topoisomerase I enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Topoisomerase I assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mM spermidine, and 5% glycerol)

-

Stop solution/loading dye (containing SDS and a tracking dye)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and gel documentation system

Procedure:

-

Reaction Setup: In microcentrifuge tubes, prepare the reaction mixtures on ice. Each reaction should contain the assay buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and varying concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM). Include a control reaction with no enzyme and a positive control with a known topoisomerase I inhibitor (e.g., camptothecin).

-

Enzyme Addition and Incubation: Add human Topoisomerase I (e.g., 1 unit) to each reaction tube (except the no-enzyme control). Mix gently and incubate at 37°C for 30 minutes.

-

Stopping the Reaction: Terminate the reactions by adding the stop solution/loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel in TAE buffer. Run the electrophoresis at a constant voltage until the different DNA forms are adequately separated.

-

Visualization and Analysis: Stain the gel with ethidium bromide, destain in water, and visualize the DNA bands under UV light. The supercoiled DNA will migrate faster than the relaxed DNA. Inhibition of topoisomerase I activity will be observed as the persistence of the supercoiled DNA band at increasing concentrations of the inhibitor.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is its intercalation into the DNA double helix. This process has several downstream consequences that contribute to its biological effects.

Caption: Proposed mechanism of action for this compound.

The diagram above illustrates how the intercalation of this compound into DNA can disrupt critical cellular processes such as DNA replication and transcription. Furthermore, by stabilizing the DNA-topoisomerase cleavage complex, it can lead to the inhibition of topoisomerase activity. These disruptions collectively can trigger cell cycle arrest and ultimately lead to programmed cell death (apoptosis), which is the basis for its potential anti-tumor activity.

Experimental and Logical Workflow

The investigation of novel compounds like this compound in a drug discovery context follows a logical workflow, from initial screening to more detailed mechanistic studies.

Caption: A logical workflow for the evaluation of this compound.

This workflow diagram outlines the sequential steps involved in characterizing the therapeutic potential of this compound, starting from its synthesis and initial screening, through to detailed mechanistic studies and lead optimization, culminating in its advancement towards preclinical development.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of oncology and virology. Its ability to intercalate with DNA and potentially inhibit key enzymes like topoisomerases provides a solid foundation for further research. This technical guide has provided a comprehensive overview of its properties, synthesis, and biological activities, along with detailed experimental protocols and conceptual diagrams to aid researchers in their investigations. Further studies are warranted to fully elucidate its therapeutic potential and to generate the quantitative data necessary for its progression through the drug discovery pipeline.

References

The Core Relationship Between 3,8-Diamino-6-phenylphenanthridine and Ethidium Bromide: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of 3,8-Diamino-6-phenylphenanthridine and its relationship to the widely used nucleic acid stain, ethidium (B1194527) bromide. Addressed to researchers, scientists, and professionals in drug development, this document clarifies the distinct chemical identities of these compounds, details their physicochemical and spectral properties, outlines experimental applications, and discusses their biological interactions and safety profiles.

While closely related structurally, this compound and ethidium bromide are not the same molecule. This compound serves as the core phenanthridine (B189435) structure, which upon ethylation and introduction of a bromide salt, becomes ethidium bromide. This modification is crucial for the compound's well-known fluorescent properties upon intercalation with DNA.

Comparative Physicochemical and Spectral Data

The structural and chemical differences between this compound and ethidium bromide give rise to distinct properties, which are summarized in the tables below.

| Property | This compound | Ethidium Bromide (3,8-Diamino-5-ethyl-6-phenylphenanthridinium bromide) |

| CAS Number | 52009-64-0[1] | 1239-45-8[2] |

| Molecular Formula | C₁₉H₁₅N₃[1] | C₂₁H₂₀BrN₃[2] |

| Molecular Weight | 285.34 g/mol [1] | 394.31 g/mol |

| Appearance | Yellow solid[3] | Dark red crystalline powder[4] |

| Melting Point | 196-198 °C[5] | 260-262 °C (decomposes)[4] |

| Solubility | Soluble in chloroform, dichloromethane, and methanol. Sparingly soluble in water.[3] | Moderately soluble in water (5 g/100 mL)[4] |

| Spectral Property | Ethidium Bromide |

| UV Absorbance Maxima (Aqueous) | 210 nm and 285 nm[2] |

| Fluorescence Excitation Maximum (Bound to DNA) | ~300 nm and ~360 nm[6] |

| Fluorescence Emission Maximum (Bound to DNA) | 605 nm (orange/red)[2][7] |

| Fluorescence Enhancement | The fluorescence of ethidium bromide increases approximately 20-fold upon intercalating with double-stranded DNA.[2] This significant enhancement is a key reason for its widespread use in molecular biology. |

Chemical Structures

The foundational structural difference lies in the quaternization of one of the nitrogen atoms in the phenanthridine ring with an ethyl group in ethidium bromide, which is absent in its precursor.

Synthesis of Ethidium Bromide

Ethidium bromide is synthesized from a dinitro precursor of this compound. The process involves ethylation followed by the introduction of the bromide counter-ion.

Mechanism of Action: DNA Intercalation

The utility of ethidium bromide as a nucleic acid stain stems from its ability to intercalate between the base pairs of double-stranded DNA. This process is central to its fluorescence enhancement.

The planar phenanthridine ring of ethidium bromide inserts itself between the stacked base pairs of DNA.[6] This intercalation causes a conformational change in the DNA, unwinding the double helix slightly. This altered, more rigid environment for the ethidium bromide molecule leads to a significant increase in its fluorescence quantum yield.

Experimental Protocol: Agarose (B213101) Gel Electrophoresis

Ethidium bromide is a cornerstone reagent in molecular biology for the visualization of DNA in agarose gels.

Objective: To separate DNA fragments by size and visualize them.

Materials:

-

Agarose

-

Electrophoresis buffer (e.g., TAE or TBE)

-

Ethidium bromide stock solution (10 mg/mL)

-

DNA samples with loading dye

-

DNA ladder

-

Gel electrophoresis apparatus

-

UV transilluminator

Procedure:

-

Gel Preparation:

-

Prepare the desired concentration of agarose in electrophoresis buffer (typically 0.7% to 2.0%).

-

Heat the mixture until the agarose is completely dissolved.

-

Cool the solution to approximately 50-60°C.

-

Add ethidium bromide to a final concentration of 0.2-0.5 µg/mL.

-

Pour the gel into a casting tray with a comb and allow it to solidify.

-

-

Electrophoresis:

-

Place the solidified gel in the electrophoresis tank and cover it with electrophoresis buffer (containing ethidium bromide at the same concentration as the gel).

-

Load the DNA samples and DNA ladder into the wells.

-

Apply an electric field to separate the DNA fragments. DNA, being negatively charged, will migrate towards the positive electrode.

-

-

Visualization:

-

After electrophoresis, place the gel on a UV transilluminator.

-

The intercalated ethidium bromide will fluoresce, revealing the location of the DNA bands.

-

Toxicity and Safety Considerations

Both this compound and ethidium bromide are hazardous compounds and should be handled with appropriate safety precautions.

| Compound | Toxicity Profile |

| This compound | Classified as an irritant to the skin, eyes, and respiratory system. It is harmful if swallowed.[1] It is also noted to have anti-tumor and anti-viral properties. |

| Ethidium Bromide | A potent mutagen that can be absorbed through the skin.[4] It is an irritant to the skin, eyes, mouth, and upper respiratory tract.[7] It is considered a suspected carcinogen and reproductive toxin.[4] The oral LD50 in rats is reported as 1503 mg/kg.[4] Due to its toxicity, proper personal protective equipment (PPE), including gloves and eye protection, is essential when handling this compound. Decontamination of solutions and disposal of waste must follow institutional safety guidelines. |

Conclusion

References

- 1. This compound 98 52009-64-0 [sigmaaldrich.com]

- 2. Ethidium bromide - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. Ethidium Bromide [almerja.com]

- 5. This compound | CAS#:52009-64-0 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

- 7. genomica.uaslp.mx [genomica.uaslp.mx]

- 8. This compound - CAS-Number 52009-64-0 - Order from Chemodex [chemodex.com]

An In-Depth Technical Guide to the DNA Intercalation Mechanism of 3,8-Diamino-6-phenylphenanthridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of DNA intercalation by 3,8-Diamino-6-phenylphenanthridine. The content delves into the thermodynamic driving forces, structural implications, and methodologies for studying this interaction, alongside a discussion of its potential biological consequences.

Introduction to this compound and DNA Intercalation

This compound is a planar, aromatic heterocyclic compound. Its structural characteristics, particularly its planarity, are pivotal to its primary mechanism of interaction with double-stranded DNA: intercalation. Intercalation is a non-covalent insertion of a planar molecule between the base pairs of the DNA double helix. This process induces significant conformational changes in the DNA structure, such as unwinding of the helix and an increase in the distance between adjacent base pairs. These structural perturbations can interfere with fundamental cellular processes like DNA replication and transcription, forming the basis of the anti-tumor and anti-viral properties attributed to phenanthridine (B189435) derivatives.[1]

Unlike its well-studied cationic analogue, ethidium (B1194527) bromide, this compound is an uncharged, neutral molecule at physiological pH. This neutrality significantly influences its binding mechanism, which is a key focus of this guide.

Thermodynamics of DNA Intercalation

The binding of this compound to DNA is a thermodynamically spontaneous process. Theoretical studies employing correlated ab initio and semiempirical quantum chemical calculations, alongside molecular dynamics simulations, have provided significant insights into the energetic contributions driving this interaction.

A key finding is that the stabilization of the neutral this compound-DNA complex is almost exclusively governed by dispersion energy .[2] This contrasts with cationic intercalators like ethidium bromide, where electrostatic and charge-transfer interactions also play a significant role.[3] The hydrogen bonds formed between the amino groups of the phenanthridine ring and the DNA backbone are considered to contribute only marginally to the overall interaction energy.[2]

Table 1: Theoretical Thermodynamic Contributions to Phenanthridine-DNA Intercalation

| Intercalator | Charge | Dominant Driving Force(s) | Role of Hydrogen Bonding | Estimated ΔG (for Ethidium) |

| This compound | Neutral | Dispersion Energy[2] | Marginal[2] | Not explicitly calculated |

| Ethidium Bromide | Cationic | Dispersion, Electrostatic, Charge-Transfer[3] | Marginal[2] | -4.5 kcal/mol[3] |

Structural Consequences of Intercalation

The insertion of the planar phenanthridine core between DNA base pairs necessitates a conformational change in the DNA duplex. This primarily involves:

-

Unwinding of the DNA Helix: To accommodate the intercalator, the helical twist at the binding site is reduced.

-

Increase in Base Pair Rise: The distance between the two base pairs flanking the intercalator is increased to approximately double the standard B-DNA rise of 3.4 Å.

-

Local Perturbation of DNA Structure: These changes can induce localized alterations in the DNA backbone and sugar-pucker conformations.

These structural distortions are the basis for the biological activity of intercalating agents, as they can impede the processivity of DNA and RNA polymerases.

Experimental Protocols for Studying DNA Intercalation

A variety of biophysical techniques are employed to characterize the interaction between small molecules and DNA. Below are detailed, generalized protocols for key experiments. It is crucial to note that these are starting points and require optimization for the specific system of this compound and the DNA sequence of interest.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is used to monitor the changes in the absorption spectrum of the intercalator upon binding to DNA. Hypochromism (a decrease in absorbance) and a bathochromic shift (a red shift in the wavelength of maximum absorbance) are characteristic of intercalation.

Protocol:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, 100 mM NaCl, pH 7.4). The choice of solvent is critical as the compound is soluble in chloroform, dichloromethane, and methanol, but aqueous buffer solutions will be required for DNA binding studies.[1] A small amount of a co-solvent like DMSO may be necessary, but its concentration should be kept minimal (<1%) to avoid interfering with the DNA structure.

-

Prepare a stock solution of calf thymus DNA (or a specific oligonucleotide sequence) in the same buffer. Determine the DNA concentration accurately by measuring the absorbance at 260 nm.

-

-

Titration:

-

Place a fixed concentration of this compound (e.g., 10-50 µM) in a quartz cuvette.

-

Record the initial UV-Vis spectrum (typically from 220 nm to 500 nm).

-

Incrementally add small aliquots of the DNA stock solution to the cuvette.

-

After each addition, allow the solution to equilibrate (e.g., for 5 minutes) and then record the UV-Vis spectrum.

-

-

Data Analysis:

-

Correct the spectra for the dilution effect.

-

Plot the change in absorbance at the wavelength of maximum absorbance of the ligand versus the DNA concentration.

-

The binding constant (K) can be determined by fitting the data to a suitable binding model, such as the Scatchard equation or by non-linear regression analysis.

-

Fluorescence Spectroscopy

The fluorescence of many intercalators is significantly enhanced upon binding to DNA, due to the rigid, hydrophobic environment of the intercalation site which reduces non-radiative decay pathways.

Protocol:

-

Preparation of Solutions:

-

Prepare stock solutions of this compound and DNA in a fluorescence-compatible buffer as described for UV-Vis spectroscopy.

-

-

Titration:

-

Place a fixed concentration of this compound in a fluorescence cuvette.

-

Set the excitation wavelength (λex) at the absorption maximum of the free ligand and record the emission spectrum over an appropriate wavelength range.

-

Incrementally add aliquots of the DNA stock solution.

-

After each addition, allow for equilibration and record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum versus the DNA concentration.

-

The binding constant can be determined using various models, including the Stern-Volmer equation for quenching studies or by fitting to a binding isotherm.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is highly sensitive to the chiral environment of DNA and can detect changes in its secondary structure upon ligand binding. Intercalation typically induces a significant change in the CD spectrum of DNA.

Protocol:

-

Preparation of Solutions:

-

Prepare solutions of DNA and this compound in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

-

-

Measurement:

-

Record the CD spectrum of the DNA solution alone (typically from 200 nm to 320 nm).

-

Prepare samples with a fixed concentration of DNA and increasing concentrations of this compound.

-

Record the CD spectrum for each sample after an equilibration period.

-

-

Data Analysis:

-

Observe changes in the characteristic positive and negative bands of the B-form DNA spectrum (around 275 nm and 245 nm, respectively). An increase in the intensity of these bands and the appearance of an induced CD signal for the ligand are indicative of intercalation.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding constant (K), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.

Protocol:

-

Preparation of Solutions:

-

Prepare precisely concentrated solutions of this compound and DNA in the same buffer. It is crucial that the buffer is identical for both solutions to minimize heat of dilution effects.

-

Degas both solutions prior to the experiment.

-

-

Titration:

-

Fill the sample cell with the DNA solution and the injection syringe with the this compound solution.

-

Perform a series of small, sequential injections of the ligand into the DNA solution while monitoring the heat released or absorbed.

-

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat change for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to DNA.

-

Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters (K, n, ΔH). ΔG and ΔS can then be calculated using the equation: ΔG = -RTlnK = ΔH - TΔS.

-

Visualizations of Workflows and Mechanisms

Experimental Workflow for DNA Binding Analysis

Caption: Workflow for characterizing the DNA binding of this compound.

Mechanism of DNA Intercalation

References

The Fluorescent Properties of 3,8-Diamino-6-phenylphenanthridine: An In-depth Technical Guide

Abstract

3,8-Diamino-6-phenylphenanthridine, widely known as ethidium (B1194527) bromide (EtBr), is a cornerstone fluorescent dye in molecular biology, renowned for its use as a nucleic acid stain.[1] Its profound fluorescence enhancement upon intercalation with DNA and RNA has made it an invaluable tool for the visualization and quantification of nucleic acids in techniques such as agarose (B213101) gel electrophoresis.[2][3] This technical guide provides a comprehensive overview of the core fluorescence properties of ethidium bromide, intended for researchers, scientists, and professionals in the field of drug development. The document details the spectral characteristics, quantum yield, and fluorescence lifetime of the molecule, exploring the significant changes these properties undergo in different chemical environments and upon binding to nucleic acids. Furthermore, it outlines key experimental protocols for the application of ethidium bromide in fluorescence-based assays and presents diagrams to illustrate the fundamental mechanisms of its action.

Introduction

Ethidium bromide is a phenanthridine-based intercalating agent that exhibits a dramatic increase in fluorescence intensity when it binds to double-stranded DNA and RNA.[1][4] In its free state in aqueous solution, the dye has a low fluorescence quantum yield.[5] However, upon insertion between the base pairs of nucleic acids, its fluorescence can be enhanced by nearly 20-fold.[1][6] This significant enhancement is attributed to a reduction in the excited-state proton transfer to solvent molecules and the hydrophobic environment between the base pairs which protects the dye from fluorescence quenching by water.[1][4] The planar, aromatic structure of ethidium bromide allows it to fit snugly between the stacked base pairs of the DNA double helix.[7] This guide will delve into the quantitative aspects of its fluorescence and the practical methodologies for its use.

Physicochemical and Spectral Properties

The fluorescence of ethidium bromide is dictated by its molecular structure and its interaction with the surrounding environment. Its core is an aromatic heterocyclic system, which is responsible for its ability to absorb and emit light.[1]

Spectral Characteristics

The excitation and emission spectra of ethidium bromide are key to its application. In aqueous solution, the absorption maxima are in the ultraviolet region.[1] When bound to DNA, there is a notable shift in the excitation spectrum.[6]

| Condition | Excitation Maximum (nm) | Emission Maximum (nm) | Reference |

| Free in aqueous solution | 210, 285 | 605 | [1] |

| Free in aqueous solution | 301 | 603 | [8] |

| Bound to DNA | 270 | 605 | [6] |

| Bound to DNA | 526 | 605 | |

| Bound to DNA (in PBS) | 360 | 590 | |

| Bound to DNA (in TBE) | 525 | 600 |

Table 1: Excitation and Emission Maxima of Ethidium Bromide. This table summarizes the key excitation and emission wavelengths for ethidium bromide under different conditions, highlighting the spectral shift upon binding to DNA.

Quantum Yield and Fluorescence Lifetime

The quantum yield (Φ) and fluorescence lifetime (τ) are critical parameters that quantify the efficiency and duration of fluorescence. For ethidium bromide, these values change dramatically upon intercalation into nucleic acids.

| Condition | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) | Reference |

| Free in aqueous solution | ~0.023 | 1.6 - 1.8 | [5][9] |

| Bound to double-stranded DNA | ~0.40 | 20 - 25 | [5][9] |

| In D₂O (free) | - | ~3.5-fold increase from H₂O | [10] |

Table 2: Quantum Yield and Fluorescence Lifetime of Ethidium Bromide. This table presents the significant increase in both quantum yield and fluorescence lifetime of ethidium bromide when it transitions from a free to a DNA-bound state.

Mechanism of Fluorescence Enhancement

The dramatic increase in ethidium bromide's fluorescence upon binding to nucleic acids is a well-studied phenomenon. The primary mechanism involves the intercalation of the planar phenanthridine (B189435) ring between adjacent base pairs of DNA or RNA.[2] This process is influenced by several factors.

Caption: Mechanism of Ethidium Bromide Fluorescence Enhancement.

The intercalation into the hydrophobic core of the nucleic acid duplex shields the ethidium bromide molecule from the aqueous solvent.[1] Water is an efficient quencher of fluorescence, and its exclusion is a major factor in the observed fluorescence enhancement.[1] Additionally, the rigid stacking of the base pairs restricts the torsional vibrations of the dye molecule, further contributing to the increased quantum yield.

Experimental Protocols

Accurate and reproducible results in fluorescence-based assays with ethidium bromide rely on carefully controlled experimental conditions.

General Staining of Nucleic Acids in Gels

This protocol is standard for visualizing DNA or RNA in agarose or polyacrylamide gels.

-

Preparation of Staining Solution: Prepare a solution of ethidium bromide at a concentration of 0.5 to 1.0 µg/mL in an appropriate buffer (e.g., TBE or TAE).[2]

-

Staining: After electrophoresis, submerge the gel in the staining solution. The incubation time will vary depending on the thickness of the gel and the concentration of nucleic acid, but 30 minutes is often sufficient.

-

Destaining (Optional): To reduce background fluorescence, the gel can be destained by incubating it in the same buffer without ethidium bromide for 30-60 minutes.

-

Visualization: Place the gel on a UV transilluminator. Ethidium bromide-bound nucleic acids will fluoresce with an orange color.[1]

Fluorometric Quantification of Nucleic Acids in Solution

This method allows for the sensitive quantification of DNA or RNA in solution.

-

Preparation of Assay Buffer: Prepare a buffer (e.g., TNE buffer) containing ethidium bromide at a concentration of 1.0 µg/mL.[11] This solution should be protected from light.

-

Standard Curve: Prepare a series of known concentrations of a standard DNA or RNA sample in the assay buffer.

-

Sample Preparation: Dilute the unknown sample in the assay buffer.

-

Measurement: Using a fluorometer, measure the fluorescence intensity of the standards and the unknown sample. The excitation wavelength is typically set around 360 nm or 525 nm, and the emission is measured around 590-605 nm.

-

Quantification: Plot the fluorescence intensity of the standards against their concentration to generate a standard curve. Use this curve to determine the concentration of the unknown sample.

Caption: Workflow for Fluorometric Nucleic Acid Quantification.

Factors Influencing Fluorescence

The fluorescence of ethidium bromide is sensitive to its environment. Understanding these factors is crucial for the correct interpretation of experimental results.

-

Solvent Polarity: In polar protic solvents, the fluorescence quantum yield and lifetime of free ethidium bromide are substantially decreased.[12]

-

pH: The fluorescence of ethidium bromide is pH-dependent. Variations outside the optimal range of 5-9 can affect the fluorescence lifetime.[4]

-

Presence of Quenchers: Molecular oxygen is a known quencher of ethidium bromide fluorescence in aqueous solutions.[5] Other substances can also act as quenchers, reducing the fluorescence intensity.

-

Self-Quenching: At high concentrations or high ligand-to-base-pair ratios in DNA, self-quenching of intercalated ethidium bromide can occur, leading to a reduction in the observed fluorescence lifetime.[9][13]

Conclusion

This compound remains a powerful and widely used fluorescent probe for nucleic acids due to its remarkable fluorescence enhancement upon intercalation. Its well-characterized spectral properties, coupled with straightforward and sensitive detection methods, ensure its continued relevance in molecular biology research. A thorough understanding of its fluorescence mechanism and the factors that influence it is paramount for its effective application and the generation of reliable and accurate data. This guide provides the foundational knowledge for both novice and experienced researchers to harness the full potential of this versatile fluorophore.

References

- 1. Ethidium bromide - Wikipedia [en.wikipedia.org]

- 2. ibisci.com [ibisci.com]

- 3. Ethidium Bromide [sigmaaldrich.com]

- 4. nathan.instras.com [nathan.instras.com]

- 5. Associated Anisotropy Decays of Ethidium Bromide Interacting with DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Spectrum [Ethidium Bromide] | AAT Bioquest [aatbio.com]

- 9. spiedigitallibrary.org [spiedigitallibrary.org]

- 10. Mechanism of ethidium bromide fluorescence enhancement on binding to nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Protocol for RNA Quantitation Using Ethidium Bromide (etbr) [thelabrat.com]

- 12. researchgate.net [researchgate.net]

- 13. spiedigitallibrary.org [spiedigitallibrary.org]

Unveiling the Therapeutic Potential: A Technical Guide to the Antitumor and Antiviral Properties of 3,8-Diamino-6-phenylphenanthridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,8-Diamino-6-phenylphenanthridine, a planar heterocyclic molecule commonly known as ethidium (B1194527) bromide, has long been utilized as a fluorescent intercalating agent in molecular biology. Beyond its laboratory applications, this compound exhibits significant, albeit complex, antitumor and antiviral properties. This technical guide provides an in-depth exploration of the mechanisms of action, quantitative efficacy, and experimental methodologies associated with the biological activities of this compound. Its primary mode of action involves intercalation into nucleic acids, leading to conformational changes that disrupt DNA replication, transcription, and topoisomerase function. This interference with fundamental cellular processes underpins its cytotoxic effects on cancer cells and its inhibition of viral replication. Furthermore, the compound's pronounced effect on mitochondrial DNA integrity induces a unique cellular stress response, often culminating in autophagy-mediated cell death. This document consolidates available quantitative data, details key experimental protocols, and presents visual representations of the core signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in oncology and virology.

Antitumor Properties

The antitumor activity of this compound stems from its ability to interfere with DNA-related processes and induce mitochondrial dysfunction in cancer cells.

Mechanism of Action

The primary antitumor mechanisms of this compound are multifaceted and include:

-

DNA Intercalation: The planar phenanthridine (B189435) ring structure inserts itself between the base pairs of double-stranded DNA. This intercalation unwinds and elongates the DNA helix, physically obstructing the binding of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.

-

Topoisomerase Inhibition: By altering the DNA topology, this compound can interfere with the function of topoisomerase enzymes. While it does not directly inhibit topoisomerase II at concentrations up to 100 μM, covalent attachment of an ethidium analog to DNA markedly enhances topoisomerase II-mediated DNA cleavage, suggesting that it can convert the enzyme into a cellular toxin.[1]

-

Mitochondrial DNA Depletion: this compound preferentially targets mitochondrial DNA (mtDNA) due to its circular nature and lack of protective histones. Inhibition of mtDNA replication and transcription leads to a decline in the synthesis of essential protein components of the electron transport chain.

-

Induction of Autophagy and Cell Cycle Arrest: The depletion of mtDNA and subsequent mitochondrial dysfunction trigger a cellular stress response. This can lead to the selective degradation of mitochondria via autophagy, a process mediated by the PI3K-Beclin-1 signaling pathway.[2][3] This mitochondrial stress also contributes to cell cycle arrest.[2]

Quantitative Antitumor Activity

The cytotoxic and growth-inhibitory effects of this compound (Ethidium Bromide) have been quantified against various human cancer cell lines. The following table summarizes the available IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values.

| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |

| A2780 | Ovarian Carcinoma | IC50 | 0.1 | [MedChemExpress] |

| CH1 | Ovarian Carcinoma | IC50 | 0.4 | [MedChemExpress] |

| HL-60 | Promyelocytic Leukemia | GI50 | 5.8 | [MedChemExpress] |

| HL-60 | Promyelocytic Leukemia | GI50 | 6.4 | [MedChemExpress] |

| MDA-MB-231 | Breast Adenocarcinoma | IC50 | 2.33 | [MedChemExpress] |

| MGC-803 | Gastric Cancer | IC50 | 2.1 | [MedChemExpress] |

Experimental Protocols

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

This dual staining method allows for the visualization of live, apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Grow cells on coverslips in a 6-well plate and treat with this compound at the desired concentration and for the appropriate duration.

-

Staining: Prepare a staining solution of 100 µg/mL acridine (B1665455) orange and 100 µg/mL ethidium bromide in PBS.

-

Cell Staining: Wash the cells with PBS and then add 25 µL of the AO/EB staining solution to each coverslip.

-

Visualization: Immediately visualize the cells under a fluorescence microscope.

-

Live cells: Uniform green nucleus with intact structure.

-

Early apoptotic cells: Bright green nucleus with chromatin condensation or nuclear fragmentation.

-

Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.

-

Necrotic cells: Uniformly orange to red nucleus with intact structure.

-

This protocol describes the depletion of mtDNA from cultured cells using ethidium bromide.

-

Cell Culture: Culture cells in their standard growth medium.

-

Ethidium Bromide Treatment: Supplement the growth medium with ethidium bromide at a low concentration (e.g., 50 ng/mL).

-

Passaging: Passage the cells as they reach confluence, continuously maintaining them in the ethidium bromide-containing medium.

-

Verification of Depletion: After several passages (typically 2-4 weeks), verify mtDNA depletion by quantitative PCR (qPCR) using primers specific for a mitochondrial gene (e.g., MT-CO2) and a nuclear gene (e.g., B2M) for normalization. A significant decrease in the ratio of mitochondrial to nuclear DNA indicates successful depletion.

Signaling Pathways and Experimental Workflows

Antiviral Properties

The antiviral activity of this compound is primarily directed against viruses that have a DNA phase in their replication cycle, including retroviruses and some DNA viruses.

Mechanism of Action

The antiviral mechanism mirrors its antitumor action, focusing on the disruption of viral nucleic acid replication and integration:

-

Inhibition of Viral DNA Polymerases: this compound has been shown to be an effective inhibitor of the DNA polymerases of murine leukemia viruses.[2] By intercalating into the viral nucleic acid template, it likely alters the conformation and prevents the polymerase from functioning correctly.

-

Interference with Viral DNA Synthesis and Integration: For retroviruses, which reverse transcribe their RNA genome into DNA that is then integrated into the host genome, this compound can interfere with this process. It has been demonstrated to inhibit the appearance of closed circular viral DNA and block the integration of the viral genome of avian sarcoma virus.[4]

-

Inhibition of Viral Replication: The culmination of these effects is the dose-dependent inhibition of viral replication. This has been observed for avian reovirus and murine sarcoma virus.[5][6]

Quantitative Antiviral Activity

While the antiviral activity of this compound has been documented, specific quantitative data such as EC50 (half-maximal effective concentration) values against a broad range of viruses are not widely available in the public literature. The inhibitory effects are often described qualitatively or in terms of percentage inhibition at a given concentration. Further research is required to establish a comprehensive quantitative profile of its antiviral efficacy.

Experimental Protocols

This assay is a standard method for quantifying the inhibition of viral replication.

-

Cell Seeding: Plate a confluent monolayer of susceptible host cells in 6-well plates.

-

Compound and Virus Preparation: Prepare serial dilutions of this compound in a serum-free medium. Mix each dilution with a known titer of the virus (e.g., 100 plaque-forming units). Incubate the virus-compound mixture for 1 hour at 37°C.

-

Infection: Remove the growth medium from the cell monolayers and infect with the virus-compound mixtures. Allow for viral adsorption for 1-2 hours at 37°C.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict viral spread.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

This assay measures the amount of infectious virus produced in the presence of an antiviral compound.

-

Infection and Treatment: Infect a confluent monolayer of host cells with the virus at a specific multiplicity of infection (MOI). After viral adsorption, wash the cells and add a medium containing serial dilutions of this compound.

-

Incubation: Incubate the infected and treated cells for a full viral replication cycle (e.g., 24-48 hours).

-

Harvesting: Harvest the cell supernatant (for released virus) or the cells themselves (for cell-associated virus).

-

Virus Titer Determination: Determine the titer of the harvested virus using a standard titration method, such as a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.

-

Data Analysis: Compare the viral titers from the treated samples to the untreated control to determine the extent of viral yield reduction and calculate the EC50.

Signaling Pathways and Experimental Workflows

Conclusion and Future Directions

This compound demonstrates clear antitumor and antiviral potential, primarily through its well-established role as a DNA intercalating agent. Its ability to disrupt fundamental cellular processes such as DNA replication, transcription, and topoisomerase function, coupled with its unique impact on mitochondrial integrity, makes it an interesting candidate for further investigation in drug development. While its antitumor effects have been quantitatively characterized to some extent, a significant gap exists in the quantitative assessment of its antiviral efficacy against a diverse range of viruses.

Future research should focus on:

-

Comprehensive Antiviral Screening: Conducting systematic in vitro studies to determine the EC50 values of this compound against a broad panel of DNA and RNA viruses.

-

Mechanism of Action Studies: Elucidating the specific viral and host factors that are targeted by the compound to mediate its antiviral effects.

-

In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of this compound and its derivatives in preclinical animal models of cancer and viral diseases.

-

Derivative Synthesis and Structure-Activity Relationship Studies: Synthesizing and screening novel derivatives of the phenanthridine scaffold to identify compounds with improved potency, selectivity, and reduced toxicity.

A deeper understanding of the molecular pharmacology of this compound will be crucial for harnessing its therapeutic potential while mitigating its known mutagenic properties, paving the way for the development of novel anticancer and antiviral agents.

References

- 1. DNA polymerases of tumor virus: specific effect of ethidium bromide on the use of different synthetic templates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibitors of DNA polymerases of murine leukemia viruses: activity of ethidium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA Polymerases of Tumor Virus: Specific Effect of Ethidium Bromide on the Use of Different Synthetic Templates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ethidium bromide inhibits appearance of closed circular viral DNA and integration of virus-specific DNA in duck cells infected by avian sarcoma virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. microbiologyresearch.org [microbiologyresearch.org]

- 6. Homidium (ethidium) bromide inhibition of avian reovirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 3,8-Diamino-6-phenylphenanthridine in different solvents

An In-depth Technical Guide on the Solubility of 3,8-Diamino-6-phenylphenanthridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, more commonly known as ethidium (B1194527) bromide (EtBr), is a fluorescent intercalating agent widely utilized in molecular biology for the visualization of nucleic acids.[1][2][3] Its ability to bind to DNA and fluoresce under UV light has made it an indispensable tool for techniques such as agarose (B213101) gel electrophoresis.[1][2] Understanding the solubility of this compound in various solvents is critical for preparing stock and working solutions, ensuring experimental reproducibility, and developing new applications. This technical guide provides a comprehensive overview of the solubility of this compound in different solvents, detailed experimental protocols, and a workflow for its primary application.

Quantitative Solubility Data

The solubility of this compound has been reported in a range of aqueous and organic solvents. The following table summarizes the available quantitative data for easy comparison. It is important to note that temperature can significantly affect solubility, and values should be considered at the stated conditions.

| Solvent | Solubility | Temperature | Reference |

| Water | ~40 g/L | 25 °C | [1] |

| Water | 50 g/L (5 g/100 mL) | 20 °C | [4] |

| Water | Soluble up to 20 mg/mL | Room Temperature | [5] |

| Water | ≥ 100 mg/mL | Not Specified | [6] |

| Water | Insoluble (< 0.1 mg/mL) | Not Specified | [7] |

| Ethanol (B145695) | 2 mg/mL | Not Specified | [3][4][5] |

| Ethanol | Slightly soluble | Not Specified | [8] |

| Ethanol | Insoluble | Not Specified | [9] |

| Dimethyl Sulfoxide (DMSO) | 78 mg/mL | Not Specified | [10] |

| Dimethyl Sulfoxide (DMSO) | 79 mg/mL | Not Specified | [10] |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL (requires ultrasonic) | Not Specified | [7][11] |

| Dimethyl Sulfoxide (DMSO) | ≥76.7 mg/mL | Not Specified | [9] |

| Dimethyl Sulfoxide (DMSO) | 83.33 mg/mL | Not Specified | [6] |

| Chloroform | Soluble in 750 parts | 20 °C | [4] |

| Chloroform | Partially soluble | Not Specified | [8] |

| Chloroform | Good solubility | Not Specified | [12] |

| 2-Methoxyethanol | 20 mg/mL | Not Specified | [3][4] |

| Dichloromethane | Good solubility | Not Specified | [12] |

| Methanol | Good solubility | Not Specified | [12] |

| PBS (Phosphate-Buffered Saline) | Stock solutions are stable | Room Temperature | [5] |

Note on Discrepancies: The provided data from various sources may show discrepancies. For instance, the solubility in water and ethanol is reported with conflicting values. These differences can be attributed to variations in experimental conditions, purity of the compound, and the methods used for determination. It is recommended to empirically determine the solubility for a specific application if precise concentrations are required. For example, some sources suggest that dissolving ethidium bromide in water may require stirring for several hours and slight heating.[13]

Experimental Protocols

General Protocol for Determining Solubility (Shake-Flask Method)

While specific experimental protocols from the cited sources for determining the solubility of this compound were not available, a general and widely accepted method is the shake-flask technique.[14] This method is suitable for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

-

This compound powder

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container. The excess solid is crucial to ensure that the solution reaches saturation.

-

Place the container in an orbital shaker or on a magnetic stirrer and agitate at a constant temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

Quantify the concentration of this compound in the filtered solution using a suitable analytical method such as UV-Vis spectrophotometry or HPLC. A standard curve with known concentrations should be prepared for accurate quantification.

-

The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

Protocol for Preparation of a 10 mg/mL Aqueous Stock Solution